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Introduction

Carnosine, a dipeptide composed of (3-alanine and L-histidine, is an endogenous antioxidant
with multifaceted protective mechanisms. Hyaluronic acid (HA), a glycosaminoglycan found in
the extracellular matrix, also exhibits antioxidant properties, primarily through its ability to
create a hydrated environment and scavenge certain reactive oxygen species (ROS). The
conjugation of carnosine with hyaluronic acid (carnosine-hyaluronate) is a promising strategy to
enhance the bioavailability and antioxidant efficacy of carnosine, offering potential therapeutic
applications in conditions associated with oxidative stress.

These application notes provide detailed protocols for a panel of in vitro assays to characterize
the antioxidant capacity of carnosine-hyaluronate. The selected assays evaluate different
aspects of antioxidant action, including radical scavenging, reducing power, and enzymatic-like
activity.

Mechanism of Antioxidant Action

Carnosine exerts its antioxidant effects through both direct and indirect mechanisms. Directly, it
can scavenge a variety of reactive oxygen and nitrogen species (ROS/RNS)[1]. Indirectly,
carnosine can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant
responses[2][3]. This pathway activation leads to the increased expression of antioxidant
enzymes such as superoxide dismutase (SOD) and catalase. Hyaluronic acid contributes to the
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overall antioxidant effect, and its conjugation with carnosine has been shown to result in
synergistic antioxidant activities and improved resistance to enzymatic degradation[4][5][6].
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Caption: Antioxidant signaling pathway of Carnosine-Hyaluronate.

Quantitative Data Summary

The following tables summarize the reported antioxidant activities of carnosine and its

derivatives from various in vitro assays.

Table 1: Radical Scavenging Activity of Carnosine

Reference

Assay Concentration % Inhibition Source
Compound

DPPH 25 mM 4.48% - [7]

DPPH 20 mM 7.4% - [8]

ABTS 20 pg/mL 34.40% BHT (3.40%) [9]

ABTS 100 pg/mL 43.30% BHT (14.73%) [9]

Table 2: Superoxide Dismutase (SOD)-like Activity of Carnosine and its Conjugates

Compound Condition Activity Comments Source
. Analogous to
] ] Dismutes ) ]
Copper:Carnosin  Neutrophils ] other amino acid-
) superoxide [10]
e Complex treated with PMA ] copper
radicals
complexes
In the presence Superoxide- )
) ) Concentration-
Carnosine of Cu2+ and scavenging [11]
o dependent
Zn2+ activity
Carnosine- ) o
) ) In vivo (human Increased serum  Reduced lipid
enriched chicken L o [12]
athletes) SOD activity peroxidation

meat

Table 3: Trolox Equivalent Antioxidant Capacity (TEAC) of Carnosine-Hyaluronate Conjugates
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Compound Time Point

TEAC Value

Comments Source

HyCar20 1 min

TEAC values of
conjugates are [13]

reported.

HyCar20 3 min

The antioxidant
roperties are

Prop [13]

improved by

conjugation.

HyCar20 6 min

Resistance to
enzymatic

. [13]
hydrolysis is also

improved.

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical

Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable

DPPH radical, causing a color change from purple to yellow, which is measured

spectrophotometrically.
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Preparation
Prepare DPPH stock solution Prepare sample solutions Prepare positive control
(e.g., 0.1 mM in methanol) (various concentrations) (e.g., Ascorbic acid)

Rea ction /

Mix sample/control with
DPPH solution (e.g., 1:1 v/v)

;

Incubate in the dark
(e.g., 30 minutes at room temp.)

Measurement & Analysis

Measure absorbance
(e.g., at 517 nm)

[Calculate % inhibition and ICSO]

Click to download full resolution via product page

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

e DPPH (2,2-diphenyl-1-picrylhydrazyl)

¢ Methanol or ethanol
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Carnosine-hyaluronate sample
Positive control (e.g., Ascorbic acid, Trolox)
96-well microplate or spectrophotometer cuvettes

Microplate reader or spectrophotometer

Procedure:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the
solution in a dark bottle to protect it from light.

Sample Preparation: Dissolve the carnosine-hyaluronate sample in a suitable solvent (e.g.,
water, phosphate buffer) to prepare a stock solution. From the stock solution, prepare a
series of dilutions.

Assay:

o In a 96-well plate, add a specific volume of the sample or standard to the wells.
o Add the DPPH working solution to each well.

o For the blank, use the solvent instead of the sample.

o Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a microplate reader.

Calculation: Calculate the percentage of DPPH radical scavenging activity using the
following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) /
Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical

cation (ABTSe+), a blue-green chromophore. The reduction of ABTSe+ by an antioxidant to its
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colorless neutral form is monitored spectrophotometrically.

Preparation

[ Prepare ABTS stock solution (7 mM) j [Prepare potassium persulfate (2.45 mM)j [Prepare sample and Trolox standardsj

T

A4

Mix ABTS and persulfate
(2:1 v/v) and incubate in dark
(12-16 hours) to form ABTSe+

A\

Dilute ABTSe+ solution to an
absorbance of ~0.7 at 734 nm

7
\Eeactyn

[ Add sample/standard to diluted ABTSe+ j

Y

Incubate for a defined time
(e.g., 6 minutes)

Measurement & Analysis

Measure absorbance at 734 nm

Y

[ Calculate % inhibition and TEAC j
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Caption: Workflow for the ABTS radical scavenging assay.

Materials:
e ABTS diammonium salt
o Potassium persulfate
» Ethanol or methanol
e Phosphate buffered saline (PBS)
o Carnosine-hyaluronate sample
o Trolox (standard)
e 96-well microplate or spectrophotometer cuvettes
» Microplate reader or spectrophotometer
Procedure:
o Preparation of ABTS Radical Cation (ABTSe+):
o Prepare a 7 mM aqueous solution of ABTS.
o Prepare a 2.45 mM aqueous solution of potassium persulfate.

o Mix the two solutions in equal volumes and allow them to react in the dark at room
temperature for 12-16 hours.

e Working Solution: Before use, dilute the ABTSe+ solution with ethanol or PBS to an
absorbance of 0.70 + 0.02 at 734 nm.

e Assay:

o Add a small volume of the sample or Trolox standard to a larger volume of the ABTSe+
working solution.
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o Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

o Measurement: Measure the absorbance at 734 nm.

» Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant
Capacity (TEAC). A standard curve is prepared using Trolox, and the TEAC value of the
sample is determined by comparing its absorbance change to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine
(Fe3*-TPTZ) complex to the ferrous (Fe2*) form, which has an intense blue color and can be
monitored at 593 nm.

© 2025 BenchChem. All rights reserved. 9/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Preparation

[ Prepare Acetate Buffer (300 mM, pH 3.6) j ( Prepare TPTZ solution (10 mM in 40 mM HCI) j ( Prepare FeCI3 solution (20 mM) j ( Prepare sample and FeSO4 slandardsj

N

Prepare fresh FRAP reagent by mixing
Acetate buffer, TPTZ, and FeCI3 (10:1:1 v/v/v)

1
\

Reaction

Warm FRAP reagent to 37°C

[ Add sample/standard to FRAP reagent j

\4

( Incubate at 37°C for a defined time (e.g., 4-30 min) j

Measureme‘ ;t & Analysis

( Measure absorbance at 593 nm )

\4

[ Calculate FRAP value from FeSO4 standard curve j
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Caption: Workflow for the FRAP assay.
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Materials:

Acetate buffer (300 mM, pH 3.6)

e 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

 Ferric chloride (FeCls)

e Ferrous sulfate (FeSOa4) (standard)

o Carnosine-hyaluronate sample

e 96-well microplate or spectrophotometer cuvettes

» Microplate reader or spectrophotometer

o Water bath at 37°C

Procedure:

o Preparation of FRAP Reagent:

o

Prepare 300 mM acetate buffer, pH 3.6.

[e]

Prepare 10 mM TPTZ in 40 mM HCI.

o

Prepare 20 mM FeCls in water.

[¢]

Mix the acetate buffer, TPTZ solution, and FeCls solution in a 10:1:1 ratio. This is the
FRAP working solution.

e Assay:
o Warm the FRAP reagent to 37°C.

o Add a small volume of the sample or FeSOa4 standard to a larger volume of the FRAP
reagent.

o Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
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e Measurement: Measure the absorbance at 593 nm.

o Calculation: Create a standard curve using FeSOa. The FRAP value of the sample is
expressed as mM Fe2* equivalents.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of a sample to inhibit the reduction of a detector molecule (e.g.,
nitroblue tetrazolium (NBT) or WST-1) by superoxide radicals generated by a xanthine/xanthine
oxidase system. The SOD-like activity of carnosine-hyaluronate is determined by its ability to

scavenge the superoxide radicals.
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Preparation

[ Prepare buffer (e.g., phosphate buffer, pH 7.4)) [ Prepare Xanthine solution j ( Prepare detector solution (e.g., NBT or WST-1) j ( Prepare sample and SOD standard solutions j

— N

Add buffer, Xanthine, detector, and sample/standard to wells

[ Initiate reaction by adding Xanthine Oxidase j

A

[ Incubate at a specific temperature (e.g., 37°C) for a defined time (e.g., 20 min)j

Measureme" ;1 & Analysis

(e.g., 560 nm for NBT, 450 nm for WST-1)

[ Calculate % inhibition of the reaction j

[Measure absorbance at the appropriate wavelenglh]

Click to download full resolution via product page

Caption: Workflow for the SOD activity assay.

Materials:

¢ Xanthine
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» Xanthine Oxidase

 Nitroblue tetrazolium (NBT) or WST-1
e Phosphate buffer (pH 7.4)

o Carnosine-hyaluronate sample

e SOD standard

e 96-well microplate

Microplate reader
Procedure:

» Reagent Preparation: Prepare working solutions of xanthine, NBT or WST-1, and xanthine
oxidase in phosphate buffer.

e Assay:

(¢]

In a 96-well plate, add the sample or SOD standard.

Add the xanthine and NBT/WST-1 solutions.

[¢]

[e]

Initiate the reaction by adding xanthine oxidase.

[e]

Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

e Measurement: Measure the absorbance at the appropriate wavelength (560 nm for NBT, 450
nm for WST-1).

» Calculation: The SOD activity is calculated as the percentage inhibition of the rate of
NBT/WST-1 reduction.

Catalase (CAT) Activity Assay

This assay measures the ability of a sample to decompose hydrogen peroxide (H202z). The
remaining H202 can be quantified by reacting it with a suitable reagent to produce a colored
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product. A common method involves monitoring the decrease in H202 absorbance directly at
240 nm.

Preparation

[Prepare phosphate buffer (e.g., 50 mM, pH 7.0)] [Prepare sample and Catalase standard solutions]

l

Prepare H202 solution in buffer
(e.g., 10 mM)

Reattion

[Add buffer and H202 to a UV-transparent cuvette

v

[Initiate reaction by adding sample/standard

Measurement & Analysis

Immediately monitor the decrease in
absorbance at 240 nm over time

:

Calculate catalase activity based on the rate
of H202 decomposition

Click to download full resolution via product page

Caption: Workflow for the Catalase activity assay.
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Materials:

e Hydrogen peroxide (H2032)

e Phosphate buffer (50 mM, pH 7.0)
o Carnosine-hyaluronate sample

» Catalase standard

e UV-transparent cuvettes

o UV-Vis spectrophotometer

Procedure:

Reagent Preparation: Prepare a solution of H202 in phosphate buffer. The final concentration
in the cuvette should result in an initial absorbance of approximately 0.5 at 240 nm.

e Assay:
o Add the phosphate buffer and H20:2 solution to a UV-transparent cuvette.
o Initiate the reaction by adding the sample or catalase standard.

o Measurement: Immediately monitor the decrease in absorbance at 240 nm for a set period
(e.g., 1-3 minutes).

o Calculation: The catalase activity is calculated from the rate of decrease in absorbance,
using the molar extinction coefficient of H202 at 240 nm. One unit of catalase is defined as
the amount of enzyme that decomposes 1 pmol of H202 per minute.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the
in vitro antioxidant properties of carnosine-hyaluronate. A combination of these assays is
recommended to obtain a comprehensive antioxidant profile, as each assay reflects a different
aspect of antioxidant activity. The data generated will be valuable for researchers, scientists,
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and drug development professionals in understanding the therapeutic potential of carnosine-
hyaluronate in combating oxidative stress-related pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hyaluronate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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